molecular formula C14H19N3O B1311360 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 725686-47-5

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B1311360
M. Wt: 245.32 g/mol
InChI Key: TZYUZDSVTMPVIW-UHFFFAOYSA-N
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Description

The compound 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is a derivative of the 1H-pyrazole class, which is known for its diverse pharmacological activities. The tert-butyl group attached to the pyrazole ring indicates a steric hindrance that could influence the compound's reactivity and physical properties. The presence of a methoxyphenyl group suggests potential for interactions with various biological targets due to the aromatic ring's ability to engage in pi-stacking and hydrophobic interactions.

Synthesis Analysis

The synthesis of related 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole derivatives has been reported using a novel and efficient route, which includes a selective Sandmeyer reaction on diaminopyrazole, leading to versatile intermediates for further functionalization . Another study describes the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid to yield 1,5-diaminopyrazole with good regiochemical control, which can then react with various electrophiles to form different pyrazole derivatives .

Molecular Structure Analysis

The molecular and supramolecular structures of similar compounds have been studied using single crystal X-ray diffraction (SC-XRD) and spectroscopic data analysis. Computational methods such as density functional theory (DFT) have been employed to optimize the geometry and predict vibrational frequencies, nuclear magnetic resonance, and UV-Vis spectra, which are consistent with experimental data . The X-ray crystal structure of a related pyrazolotriazepine derivative has also been reported, providing insights into the molecular conformation .

Chemical Reactions Analysis

The reactivity of 1,5-diaminopyrazole derivatives towards electrophiles has been explored, leading to the formation of various products such as pyrazolo[1,5-b]1,2,4-triazole and pyrazolo[1,5-b]1,2,4-triazines, which are valuable in different applications including as photographic couplers . The condensation reactions of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with different aldehydes in the presence of drying agents like magnesium sulfate have been shown to yield N-pyrazolyl imines, which are key intermediates for the synthesis of other pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine and its derivatives can be inferred from related compounds. For instance, the formation of hydrogen-bonded chains and aggregates in crystalline structures has been observed, which could affect the solubility and stability of the compounds . The influence of substituents on the hydrogen-bonded structures has been noted, with minor changes in substituents leading to significant differences in the hydrogen-bonded arrangements . Additionally, the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insights into the intermolecular interactions that could be present in similar pyrazole compounds .

Scientific Research Applications

Synthesis and Structural Analysis

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine and its derivatives are primarily researched for their synthesis and structural properties. The compound exhibits diverse reactivity, making it a valuable intermediate in the synthesis of various pyrazole derivatives, each with unique structural characteristics and potential applications in material science and pharmaceuticals.

  • Synthesis Techniques : An efficient one-pot, two-step synthesis methodology has been developed for related pyrazole derivatives. For instance, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized through a solvent-free condensation/reduction reaction sequence, emphasizing operational ease and short reaction time (Becerra, Rojas, & Castillo, 2021).

  • Structural Characterization : The compound and its analogs are subjects of extensive structural analysis, often using techniques like FTIR-ATR, NMR experiments, and EIMS. Structural analyses reveal intricate details such as hydrogen-bonded chains and dimers, highlighting the compound's potential in forming stable molecular structures, which can be critical in materials science and drug design (Abonía et al., 2007).

Biological Applications

While explicit data on the biological applications of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine itself is limited, its structural analogs have been explored for various biological activities. These studies often focus on understanding the bioactivity of pyrazole derivatives, potentially guiding the application of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine in similar contexts.

  • Drug Design and Pharmacology : Pyrazole derivatives are noted for their versatility in drug design due to their involvement in multiple pharmacological profiles. Research into similar compounds, like the tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, showcases the role of such structures as intermediates in the synthesis of target molecules, indicating the potential of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine in medicinal chemistry (Zhang et al., 2022).

Material Science and Chemical Properties

Pyrazole derivatives, by virtue of their chemical structure, also hold significance in material science, particularly in the development of compounds with unique electronic and structural properties.

  • Nonlinear Optical Studies and Spectral Analysis : Certain pyrazole derivatives have been synthesized and analyzed for their structural and nonlinear optical properties. For instance, studies involving compounds like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine highlight the importance of such structures in understanding intramolecular charge transfer and designing materials with significant nonlinear optical properties (Tamer et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and disposal practices .

properties

IUPAC Name

5-tert-butyl-2-(3-methoxyphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-6-5-7-11(8-10)18-4/h5-9H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYUZDSVTMPVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448133
Record name 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine

CAS RN

725686-47-5
Record name 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of commercially available 3-methoxyphenylhydrazine hydrochloride (1.0 g, 5.7 mmol) in toluene (5 mL) was added commercially available pivaloylacetonitrile (0.70 g, 5.5 mmol). The reaction mixture was heated at reflux for 5 h, filtered and washed with hexane to obtain 3-t-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine (1.22 g, 89% yield) as its hydrochloride salt as a pale yellow solid which was used without further purification. 1H NMR (300 MHz, CDCl3): δ 7.35 (t, J=8.4 Hz, 1H), 7.04 (t, J=2.1 Hz, 1H), 7.00 (dd, J=1.5 and 7.5 Hz, 1H), 6.95 (dd, J=2.1 and 8.4 Hz, 1H), 5.90 (brs, 2H), 5.83 (s, 1H), 3.81 (s, 3H), 1.89 (s, 9H); MS (EI) m/z: 246 (M+H+).
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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